Hydroxygermatrane,monohydrate
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Overview
Description
Hydroxygermatrane, monohydrate is an organogermanium compound with the chemical formula C6H13GeNO4·H2O. It is a bioactive compound known for its actoprotective and tissue respiratory-stimulating effects . This compound is part of the germatrane family, which are tricyclic organogermanium derivatives of triethanolamine .
Preparation Methods
Hydroxygermatrane, monohydrate can be synthesized through the reaction of germanium dioxide with triethanolamine under specific conditions . The reaction typically involves mixing the reagents in the presence of a catalyst to enhance the purity and yield of the end product . Industrial production methods focus on optimizing these conditions to reduce synthesis time and improve the overall yield .
Chemical Reactions Analysis
Hydroxygermatrane, monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxygermatrane, monohydrate has a wide range of scientific research applications. In chemistry, it is used as a chemical intermediate for the synthesis of other organogermanium compounds . In biology and medicine, it is known for its actoprotective and tissue respiratory-stimulating effects, making it useful in various therapeutic applications . Additionally, it has been studied for its potential anti-tumor properties .
Mechanism of Action
Comparison with Similar Compounds
Hydroxygermatrane, monohydrate is unique among germatranes due to its specific chemical structure and biological activity . Similar compounds include other germatranes such as phenylgermatrane and thienylgermatrane, which differ in their substituents and toxicity profiles . These compounds share some common properties but also exhibit distinct differences in their chemical behavior and biological effects .
Properties
InChI |
InChI=1S/C6H12GeNO3.2H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;;/h1-6H2;2*1H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOUTBIKHOSTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Ge]2OCCN1CCO2.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16GeNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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